molecular formula C22H21N5O2 B2742233 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide CAS No. 1251635-67-2

2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2742233
CAS No.: 1251635-67-2
M. Wt: 387.443
InChI Key: YJMVYJGAEDGYTB-UHFFFAOYSA-N
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Description

2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes the key second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, which in turn suppresses the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) [https://www.ncbi.nlm.nih.gov/books/NBK549856/]. This mechanism underpins its primary research value in investigating signaling pathways involved in chronic inflammatory and autoimmune conditions. Its specific structural profile, featuring the triazolopyridazine core, is designed for high affinity towards the PDE4 enzyme, making it a valuable chemical probe for studying PDE4's role in diseases like psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis [https://patents.google.com/patent/US20140088094A1/]. Research utilizing this inhibitor can provide critical insights into the modulation of cAMP-mediated signaling for the development of novel anti-inflammatory therapeutics.

Properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-5-4-6-18(11-14)23-21(28)13-26-22(29)27-20(25-26)10-9-19(24-27)17-8-7-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMVYJGAEDGYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid.

    Substitution Reactions: The introduction of the 3,4-dimethylphenyl and m-tolyl groups can be achieved through substitution reactions. These reactions may involve the use of reagents like alkyl halides or aryl halides in the presence of bases such as potassium carbonate or sodium hydride.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative. This can be accomplished using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyridazine core. Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a subject of investigation for therapeutic applications.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide lies in its specific combination of substituents and the resulting chemical properties

Biological Activity

The compound 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide is a novel triazolopyridazine derivative with potential biological applications. Its unique structure includes a triazole ring fused to a pyridazine ring, making it a candidate for various pharmacological studies. This article explores its biological activity based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C22H21N5O2
  • Molecular Weight : 385.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The precise mechanism remains under investigation but is likely linked to its structural features that allow binding to biological targets.

Biological Activity Overview

Research indicates that compounds within the triazolopyridazine class exhibit diverse biological activities:

  • Anticonvulsant Activity :
    • Studies have shown that derivatives of triazolopyridazines can exhibit significant anticonvulsant properties. For instance, modifications in the triazole and pyridazine components have been linked to enhanced protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models in animal studies .
    • A notable finding was that certain compounds demonstrated effective seizure latency and protective effects at doses as low as 30 mg/kg .
  • Antiviral Potential :
    • Triazolo derivatives have been explored for their antiviral properties. Some studies suggest that structural modifications can enhance affinity for viral proteins, potentially inhibiting viral replication .
    • The compound's structure may allow it to interfere with viral entry or replication processes.
  • Anti-inflammatory Effects :
    • Research has indicated that related compounds exhibit anti-inflammatory activities through pathways involving cytokine modulation and inhibition of inflammatory mediators. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have been conducted to assess the biological activity of triazolopyridazine derivatives:

StudyFocusFindings
Srivastava et al., 2018Anticonvulsant activityCompounds showed significant activity in MES and PTZ tests with ED50 values ranging from 23.4 to 50.8 mg/kg .
MDPI StudyAntiviral propertiesCertain derivatives demonstrated improved binding affinity to viral proteins compared to traditional antiviral agents .
Recent Pharmacological ReviewAnti-inflammatory effectsHighlighted the role of triazole derivatives in modulating inflammatory responses through cytokine inhibition .

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